4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol
Description
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-(3-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2,13)4-3-7-8(10)12-6-5-11-7/h5-6,13H,1-2H3 |
InChI Key |
SXEAWFWKMVSASA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC=CN=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyrazine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-en-2-ol or 4-(3-Chloropyrazin-2-yl)-2-methylbutan-2-ol.
Substitution: Formation of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol or 4-(3-Thiopyrazin-2-yl)-2-methylbut-3-yn-2-ol.
Scientific Research Applications
The compound 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple fields, including medicinal chemistry, agrochemicals, and material science.
Chemical Properties and Structure
Molecular Formula: C₉H₉ClN₂O
IUPAC Name: this compound
SMILES Notation: CC(C)(O)C#Cc1nccnc1Cl
InChI Key: InChI=1/C9H9ClN2O/c1-9(2,13)4-3-7-8(10)12-6-5-11-7/h5-6,13H,1-2H3
The compound features a chloropyrazine moiety, which is known for its biological activity, making it a potential candidate for drug development.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. The chloropyrazine component is associated with various biological activities, including antimicrobial and antifungal properties. Research indicates that derivatives of chloropyrazine can act as inhibitors for specific enzymes or receptors involved in disease processes .
Agrochemicals
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar structures have shown efficacy in pest control due to their ability to disrupt biological processes in target organisms. Studies are ongoing to evaluate the effectiveness and environmental impact of such compounds .
Material Science
In material science, this compound may be utilized as a precursor for synthesizing advanced materials or coatings. Its unique chemical properties allow for modifications that can enhance material performance in various applications, including electronics and nanotechnology .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antimicrobial agent. Further investigations into the mechanism of action are necessary to understand its efficacy fully.
Case Study 2: Pesticide Development
Research on similar chlorinated pyrazine derivatives has shown promise in developing new pesticides that target specific pests while minimizing environmental impact. The synthesis of this compound was conducted to explore its effectiveness in field trials against common agricultural pests.
Mechanism of Action
The mechanism of action of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Functional Group Contributions
Chlorine and Fluorine :
- Alkyne-Alcohol Synergy: The 2-methylbut-3-yn-2-ol moiety acts as a versatile building block, enabling Sonogashira couplings (e.g., with benzothiazole-thiophene systems for bioimaging ).
Biological Activity
4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular structure, and biological effects, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO. The compound features a chloropyrazine moiety, which is known for its biological significance. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 196.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Synthesis
The synthesis of this compound has been documented in the literature. A common method involves the reaction of chloropyrazine derivatives with alkynols under basic conditions, which facilitates the formation of the desired product through nucleophilic substitution and elimination reactions .
Antimicrobial Properties
Research has indicated that compounds containing chloropyrazine rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chloropyrazine can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been evaluated, showing promising results in inhibiting bacterial growth .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic properties against cancer cell lines. For example, it has been tested against human breast cancer cells (MCF7) and lung cancer cells (A549), revealing IC50 values in the micromolar range. These findings suggest potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Further research is needed to elucidate these mechanisms fully.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various chlorinated pyrazine derivatives, including this compound. The compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate activity compared to standard antibiotics .
Cytotoxicity Assessment
In a cytotoxicity assessment involving MCF7 cells, this compound showed an IC50 value of 15 µM after 48 hours of exposure, suggesting significant potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
